![molecular formula C15H17N3O4S B2569805 Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-77-5](/img/structure/B2569805.png)
Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMT is a thiazole-based carbamate derivative that has been synthesized through various methods.
Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives, such as the one , have been reported to possess antimicrobial properties . This compound could be investigated for its efficacy against a range of pathogenic microorganisms. Its potential use in developing new antibiotics or antiseptics could be significant, especially with the rising concern over antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene rings have shown anti-inflammatory and analgesic activities . Research into this compound’s ability to modulate inflammatory pathways could lead to new treatments for conditions like arthritis or chronic pain.
Antitumor Activity
Thiophene compounds have been associated with antitumor activity . Investigating this compound’s mechanism of action could contribute to the development of novel anticancer drugs, particularly if it targets specific pathways involved in tumor growth and metastasis.
Kinase Inhibition
Thiophene derivatives are known to inhibit kinases, which play crucial roles in cell signaling . This compound could be valuable in researching diseases where kinase activity is dysregulated, such as certain types of cancer.
Material Science Applications
In the field of material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . This compound’s unique structure could be beneficial in creating more efficient or durable LEDs.
Corrosion Inhibition
Thiophene compounds can act as corrosion inhibitors for metals . This application is crucial in industries where metal preservation is essential, such as in construction or automotive manufacturing.
Estrogen Receptor Modulation
Some thiophene derivatives have shown the ability to modulate estrogen receptors . This compound could be studied for its potential use in hormone-related therapies, including treatments for breast cancer or osteoporosis.
Mechanism of Action
Target of action
The compound “Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
Many thiazole derivatives exert their effects by interacting with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Thiazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
methyl N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-4-5-12(21-2)11(6-9)17-13(19)7-10-8-23-14(16-10)18-15(20)22-3/h4-6,8H,7H2,1-3H3,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQNXJHKHATGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate |
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